
Benzeneethanamine, N-(benzoyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine, N-(benzoyloxy)-, also known as O-benzoyl-N-phenethylhydroxylamine, is an organic compound with the molecular formula C15H15NO2. It is a derivative of phenethylamine, where the amino group is substituted with a benzoyloxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzeneethanamine, N-(benzoyloxy)- can be synthesized through the oxidation of phenethylamine using benzoyl peroxide. The reaction typically involves mixing phenethylamine with benzoyl peroxide in the presence of a base such as cesium carbonate (Cs2CO3) and a significant amount of water to achieve high selectivity and yield . The reaction conditions are mild and do not require an inert atmosphere, making the process relatively straightforward.
Industrial Production Methods
While specific industrial production methods for Benzeneethanamine, N-(benzoyloxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of benzoyl peroxide and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanamine, N-(benzoyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.
Reduction: It can be reduced back to phenethylamine or other reduced forms.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles can be used to substitute the benzoyloxy group, depending on the desired product.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Phenethylamine and other reduced forms.
Substitution: Compounds with different functional groups replacing the benzoyloxy group.
Aplicaciones Científicas De Investigación
Benzeneethanamine, N-(benzoyloxy)- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to neurotransmitter analogs and their effects on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneethanamine, N-(benzoyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxy group can be hydrolyzed to release phenethylamine, which then exerts its effects by interacting with neurotransmitter receptors and modulating their activity. This interaction can lead to various physiological responses, depending on the specific receptors and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: The parent compound, which lacks the benzoyloxy group.
N-Benzoylphenethylamine: A similar compound with a benzoyl group directly attached to the nitrogen atom.
N-Phenethylhydroxylamine: A compound with a hydroxylamine group instead of the benzoyloxy group.
Uniqueness
Benzeneethanamine, N-(benzoyloxy)- is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Número CAS |
69424-54-0 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
(2-phenylethylamino) benzoate |
InChI |
InChI=1S/C15H15NO2/c17-15(14-9-5-2-6-10-14)18-16-12-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2 |
Clave InChI |
UBCZZMKFEONLRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNOC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)
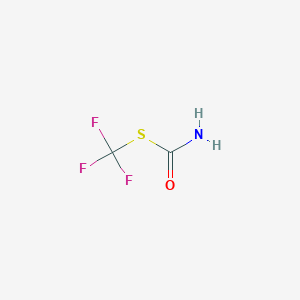

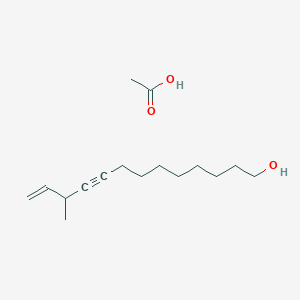
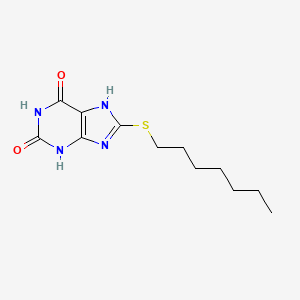
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)
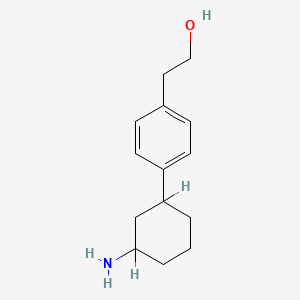

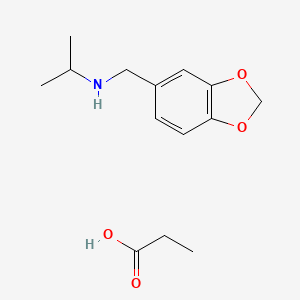
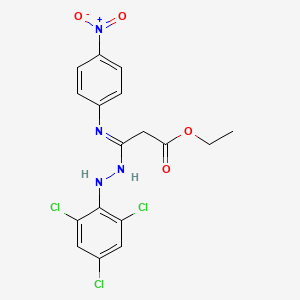
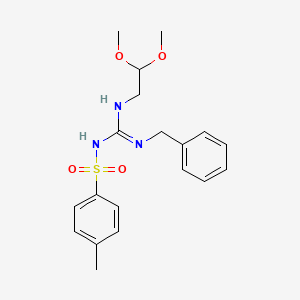
![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)
